molecular formula C10H12FNO3 B1307331 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid CAS No. 603105-80-2

2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid

Cat. No. B1307331
M. Wt: 213.21 g/mol
InChI Key: RVIQPUAYMLZLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid is a compound that can be categorized within the family of amino acids, which are fundamental building blocks of proteins. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of amino acids with heteroaryl groups, as described in the second paper, is relevant to understanding the chemical behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, acylation, and specific reactions such as the Bucherer-Bergs reaction. For example, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid is achieved with a high yield of 96% using 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) and hydrochloric acid in acetone, followed by acylation and hydrolysis, resulting in an overall yield of 68% . Similarly, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of hydroxyimino derivatives with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . These methods could potentially be adapted for the synthesis of 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of amino acids with heteroaryl groups is characterized by the presence of an aromatic ring substituted with various functional groups. In the case of the compounds studied in the provided papers, the presence of methoxy and bromo substituents plays a significant role in the chemical behavior and reactivity of these molecules . The fluorine atom in 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid would likely influence its electronic properties and could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving these amino acids are diverse and can include acylation, reduction, and formylation. The prepared 3-(heteroaryl)alanine derivatives can undergo N-formylation to yield formylamino derivatives with high efficiency . These reactions are crucial for modifying the amino acid's structure to achieve desired properties or to incorporate the compound into larger molecules, such as peptides or proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids with heteroaryl groups are influenced by the nature of the substituents on the aromatic ring. The presence of electron-donating groups like methoxy can increase the electron density on the ring, while electron-withdrawing groups like bromo or fluoro can decrease it. These effects can impact the compound's acidity, solubility, and overall stability. The specific properties of 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from similar structural frameworks have been investigated for their antimicrobial properties. For instance, novel Schiff bases synthesized from related compounds showed excellent in vitro antimicrobial activity against various pathogens. These findings underscore the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Material Science Applications

In material science, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including compounds with a similar structure, demonstrated enhanced swelling properties and thermal stability. This suggests applications in medical and biotechnological fields, where such hydrogels could be used in drug delivery systems or as tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Fluorescent Labeling and Detection

A genetically encoded fluorescent amino acid, akin in structure to the compound of interest, has been developed for selective and efficient biosynthetic incorporation into proteins. This approach facilitates the study of protein structure, dynamics, and interactions, offering a powerful tool for biochemical and cellular analysis (Summerer et al., 2006).

Synthesis and Chemical Reactions

The synthesis and reactions of structurally related compounds have been explored, yielding novel derivatives with potential applications in organic synthesis and medicinal chemistry. These studies demonstrate the versatility of these compounds as building blocks for the development of new chemical entities with diverse biological activities (Pimenova et al., 2003).

Cytotoxicity and Antitumor Activity

Research has also focused on the synthesis of amino acid ester derivatives containing fluorouracil, demonstrating significant in vitro antitumor activity. This highlights the therapeutic potential of such derivatives in cancer treatment, where they could offer advantages over existing chemotherapeutic agents (Xiong et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear personal protective equipment .

properties

IUPAC Name

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIQPUAYMLZLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304645
Record name 5-Fluoro-2-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid

CAS RN

603105-80-2
Record name 5-Fluoro-2-methoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.